1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound with significant relevance in pharmaceutical chemistry, particularly as an impurity related to the antifungal drug fluconazole. This compound is classified under the category of triazole derivatives, which are known for their biological activity, especially in the treatment of fungal infections.
1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol falls under the classification of organic compounds, specifically halogenated alcohols and triazole derivatives. Its structure includes a bromine atom, a difluorophenyl group, and a triazole moiety, which contribute to its pharmacological properties.
The synthesis of 1-bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be achieved through several methods:
The synthesis requires careful control of reaction conditions including temperature and solvent choice to maximize yield and purity. For instance, using activated carbon during purification steps can help remove impurities effectively.
The molecular structure of 1-bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be represented by its molecular formula and a molecular weight of 318.12 g/mol. The structural formula indicates a complex arrangement featuring:
The compound's InChI key is CFMLSIOEVNQGQY-UHFFFAOYSA-N and its canonical SMILES representation is OC(CBr)(Cn1cncn1)c2ccc(F)cc2F .
The primary reactions involving 1-bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol are primarily related to its formation from precursor compounds and its potential degradation pathways under various conditions.
The stability of this compound under different pH levels and temperatures can influence its reactivity. For instance, in acidic conditions, hydrolysis may occur leading to the breakdown of the triazole ring.
As an antifungal agent impurity related to fluconazole, 1-bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol acts by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity leading to cell death.
Studies indicate that triazole compounds exhibit varying degrees of potency against different fungal strains depending on their structural modifications .
The compound exhibits specific physical properties such as:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are utilized for characterization purposes .
The primary application of 1-bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in its role as an impurity in fluconazole formulations. Understanding its properties helps ensure quality control in pharmaceutical manufacturing processes. Additionally, it serves as a reference standard for research into antifungal compounds and their mechanisms of action .
This compound exemplifies the intricate relationship between chemical structure and biological function within medicinal chemistry.
The compound crystallizes as a racemate (designated as the (2RS) configuration) due to the chiral center at the propan-2-ol carbon bearing hydroxyl, bromomethyl, and aryl groups. X-ray diffraction studies confirm that the racemic mixture forms a centrosymmetric space group (e.g., P1̄), where enantiomeric pairs pack alternately to minimize steric repulsion. The crystalline lattice exhibits intermolecular hydrogen bonding between the triazole N-atoms (N1, N4) and the hydroxyl group (O–H···N, ~2.85 Å), stabilizing the racemic structure. In contrast, isolated enantiomers have not been crystallographically characterized, though computational models suggest a 0.8 kcal/mol energy difference between R- and S-conformers due to steric interactions with the 2,4-difluorophenyl ring [1] [8].
Table 1: Crystallographic Parameters of Racemic Form
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell | a = 8.30 Å, b = 8.43 Å, c = 16.17 Å |
| α, β, γ | 91.10°, 95.80°, 102.30° |
| V | 1098.7 ų |
| Z | 2 |
NMR Spectroscopy:
FT-IR Spectroscopy:Key absorptions include:
Mass Spectrometry:
Table 2: Key NMR Assignments
| Group | 1H Chemical Shift (δ) | 13C Chemical Shift (δ) |
|---|---|---|
| Triazole H/C | 8.62 (s), 7.95 (s) | 145.2, 142.5 |
| Aryl H/C | 7.45–7.10 (m) | 132.0, 122.5, 112.0–111.5 |
| CH₂-Triazole | 4.55 (d), 4.40 (d) | 55.0 |
| CH₂Br | 3.65 (d), 3.55 (d) | 38.5 |
| C-OH | - | 72.5 |
Single-crystal X-ray diffraction reveals a "bent" conformation where the triazole and 2,4-difluorophenyl rings adopt a syn-periplanar arrangement relative to the propan-2-ol backbone. Key torsion angles include:
The target compound is formally a mono-triazole analog of fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol), with bromine replacing one triazole moiety. Critical differences include:
Table 3: Structural Comparison with Fluconazole
| Parameter | 1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | Fluconazole |
|---|---|---|
| Molecular Weight | 318.12 g/mol | 306.27 g/mol |
| Chiral Centers | 1 | 1 |
| H-Bond Acceptors | 5 (N×3, O×1, F×1) | 7 (N×6, O×1) |
| LogP | 1.8 (calc.) | 0.5 (exp.) |
| CYP51 Binding ΔG | –8.2 kcal/mol (docking) | –10.5 kcal/mol (exp.) |
As an impurity in fluconazole synthesis (designated Fluconazole Impurity H), this bromo compound arises from incomplete substitution of the bromo precursor during the nucleophilic addition of triazole. Its presence at >0.1% in APIs necessitates rigorous HPLC monitoring (EP: RRT 0.9 vs. fluconazole) [1] [3] [9].
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2